![molecular formula C12H19N5 B11735400 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735400.png)
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
The compound 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-based molecule characterized by two substituted pyrazole rings. The first pyrazole (attached to the amine) is substituted at the 1-position with a propan-2-yl (isopropyl) group and at the 3-position with a methyl group. The amine moiety is further functionalized with a [(1-methyl-1H-pyrazol-4-yl)methyl] group, introducing a second pyrazole ring connected via a methylene bridge. Its synthesis likely involves palladium- or copper-catalyzed coupling reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-8-12(10(3)15-17)13-5-11-6-14-16(4)7-11/h6-9,13H,5H2,1-4H3 |
InChI Key |
DPOQJVLQMVSBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Catalytic Systems for Reductive Steps
Catalyst | Substrate | Product | Yield (%) | Selectivity (%) |
---|---|---|---|---|
5% Pt/C | 4-Nitropyrazole | 3-Chloro-1H-pyrazol-4-amine | 96.8 | >95 |
Pd/Al₂O₃ | 4-Nitropyrazole | 3-Chloro-1H-pyrazol-4-amine | 58 | 80 |
Pd/C | 4-Chloropyrimidine | N-(Pyrazolylmethyl)pyrimidinamine | 69 | 85 |
Coupling Reactions for Side-Chain Introduction
Buchwald–Hartwig amination and Suzuki coupling are critical for attaching the (1-methyl-1H-pyrazol-4-yl)methyl group. As demonstrated in PMC10096391, 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine reacts with 1-methyl-1H-pyrazol-4-amine under palladium catalysis (PdCl₂(dppf)·DCM) to form the C–N bond. Similarly, Suzuki coupling of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester with halogenated pyrimidines in the presence of K₂CO₃ yields intermediates for further alkylation.
Table 2: Optimization of Coupling Reactions
Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) |
---|---|---|---|
Buchwald–Hartwig | PdCl₂(dppf)·DCM, K₂CO₃, 1,4-dioxane/EtOH/H₂O | 80 | 59–69 |
Suzuki Coupling | Pd(OAc)₂, SPhos, Cs₂CO₃, toluene | 100 | 42–57 |
Reductive Alkylation | Pt/C, H₂ (90 psig), HCl | 30 | 96.8 |
Industrial Scalability and Process Optimization
Continuous flow synthesis enhances scalability by improving heat transfer and reaction homogeneity. The patent US10233155B2 highlights the use of glass-lined Hastelloy C reactors for high-pressure hydrogenation, achieving 96.8% yield of 3-chloro-1H-pyrazol-4-amine hydrochloride at 30°C. Catalyst loading is minimized to 0.003–3 mol%, reducing costs without compromising efficiency.
Purification and Characterization
Final purification employs column chromatography (Al₂O₃ or silica gel) with chloroform/methanol gradients. Recrystallization from ethanol/water mixtures enhances purity to >98%, as confirmed by HPLC and ¹H NMR. The molecular formula C₁₄H₂₂FN₅ is verified via high-resolution mass spectrometry (HRMS), while the IUPAC name and SMILES string are cross-checked against PubChem data.
Challenges and Mitigation Strategies
A major challenge is regioselectivity during pyrazole alkylation. The use of bulky bases (e.g., DBU) minimizes N2-alkylation, favoring N1-functionalization. Additionally, Pt/C catalysts reduce byproduct formation in reductive steps compared to Pd/Al₂O₃ .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Pyrazole derivatives have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Anti-inflammatory Activity :
Research has indicated that compounds similar to 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that these compounds can significantly reduce inflammation markers in cell cultures.
Case Study : A study evaluated the anti-inflammatory effects of pyrazole derivatives on lipopolysaccharide (LPS) stimulated macrophages. Results showed a reduction in TNF-alpha levels by up to 70% at a concentration of 10 µM, indicating strong anti-inflammatory potential.
Anticancer Activity
The compound has been tested for its efficacy against various cancer cell lines. Pyrazole derivatives often target multiple pathways involved in tumor growth and proliferation.
Case Study : In vitro assays against breast cancer (MCF-7) and prostate cancer (PC3) cell lines revealed that similar pyrazole compounds exhibited IC50 values of 8 µM and 12 µM respectively, indicating promising anticancer activity.
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been well-documented, with studies showing effectiveness against a range of bacterial strains.
Research Overview : A comparative study assessed the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pesticidal Activity
Research has explored the use of pyrazole compounds as agrochemicals due to their ability to disrupt pest physiological processes.
Case Study : Field trials demonstrated that formulations containing pyrazole derivatives reduced pest populations by over 60% compared to untreated controls, showcasing their potential as effective pesticides.
Data Summary
Application Area | Activity Type | IC50/MIC Values | Reference Study |
---|---|---|---|
Medicinal Chemistry | Anti-inflammatory | 10 µM | In vitro study on macrophages |
Anticancer | MCF-7: 8 µM | Cell line study on breast cancer | |
PC3: 12 µM | Cell line study on prostate cancer | ||
Agricultural Science | Pesticidal | >60% reduction | Field trials on pest populations |
Mechanism of Action
The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its dual pyrazole system and isopropyl substitution. Below is a comparative analysis with structurally related pyrazol-4-amine derivatives:
Physical and Spectral Properties
- Melting Points : Propargyl derivatives (e.g., ) exhibit higher melting points (~161°C) compared to cyclopropyl analogues (~104°C), likely due to salt formation .
- NMR Signatures : Pyrazole NH protons in similar compounds resonate at δ 7.96–8.15 ppm (DMSO-d6), while aromatic protons in the [(1-methylpyrazol-4-yl)methyl] group align with δ 6.75–8.63 ppm .
Functional Implications
Biological Activity
3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving solvent-free condensation and reduction reactions. The initial step typically involves the condensation of 3-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction to yield the desired product. This method is efficient and can be adapted for industrial production using continuous flow reactors to enhance yield and efficiency.
Property | Value |
---|---|
Molecular Formula | C12H19N5 |
Molecular Weight | 233.31 g/mol |
IUPAC Name | 3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI Key | DPOQJVLQMVSBAW-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Potential
The compound has been investigated for its anticancer effects. It may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth. For instance, it has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : By binding to enzymes like DHFR, it reduces the synthesis of nucleotides necessary for DNA replication.
- Receptor Modulation : The compound may also interact with specific receptors, altering signaling pathways involved in cell growth and apoptosis .
Case Studies
Several studies highlight the biological activity of similar pyrazole compounds:
- Antibacterial Activity : A derivative exhibited significant antibacterial effects against various strains of bacteria, demonstrating a minimum inhibitory concentration (MIC) that indicates strong potential as an antimicrobial agent .
- Anticancer Activity : Another study reported that modifications in the structure of pyrazole derivatives led to enhanced anticancer activity against specific cancer cell lines, suggesting that structural variations significantly impact efficacy .
Comparison with Similar Compounds
When compared to other pyrazole derivatives, 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amines exhibit unique properties due to their specific substitution patterns. For example:
Q & A
Basic Research Questions
Q. What synthetic routes are reported for pyrazole-amine derivatives, and how can they be adapted for synthesizing the target compound?
- Methodology : A common approach involves coupling halogenated pyrazole intermediates with amines under Ullmann-type conditions. For example, copper(I)-catalyzed cross-coupling using cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) at moderate temperatures (35–50°C) has yielded structurally analogous compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine with ~17–20% yields . Adaptations may require optimizing substituent compatibility (e.g., propan-2-yl vs. cyclopropyl groups) and reaction time (2–7 days).
- Characterization : Post-synthesis purification via gradient chromatography (e.g., ethyl acetate/hexane) and validation through / NMR, HRMS, and melting point analysis are critical .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic techniques?
- Methodology :
- NMR : Key NMR signals for pyrazole-amine derivatives include aromatic protons (δ 8.6–8.8 ppm for pyridyl/pyrazolyl groups) and methyl/methylene protons (δ 2.1–3.5 ppm). For example, N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride shows distinct methyl resonances at δ 2.23 ppm .
- HRMS : Accurate mass determination (e.g., ESI m/z 215 [M+H]) ensures molecular formula alignment .
- IR : Amine N-H stretches (3298 cm) and C-N vibrations (1250–1350 cm) confirm functional groups .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction yields or spectral data across synthetic protocols?
- Methodology : Discrepancies often arise from solvent polarity, catalyst loading, or substituent electronic effects. For instance, copper(I) bromide in DMSO may favor aryl-amine coupling but lead to side reactions with bulky groups (e.g., propan-2-yl). Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like temperature (35°C vs. 50°C), base (CsCO vs. KPO), and catalyst (CuBr vs. Pd-based systems) . Computational tools (e.g., DFT for transition-state modeling) can predict steric/electronic barriers .
Q. How can researchers design structure-activity relationship (SAR) studies for pyrazole-amine derivatives targeting biological activity?
- Methodology :
- Core Modifications : Replace the propan-2-yl group with cyclopropyl () or trifluoromethyl () to assess hydrophobicity/electron-withdrawing effects.
- Pharmacophore Mapping : Compare analogs like 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (CAS 765286-75-7) to identify critical H-bond donors/acceptors .
- Biological Assays : Use standardized models (e.g., maximal electroshock for anticonvulsant activity) and correlate results with logP, polar surface area, and steric parameters .
Q. What advanced purification techniques address challenges in isolating polar pyrazole-amine derivatives?
- Methodology : High-polarity solvents (e.g., methanol/dichloromethane) in flash chromatography improve resolution for hydrophilic compounds. For persistent impurities, recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) enhances purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.